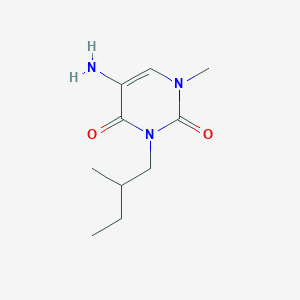

5-Amino-1-methyl-3-(2-methylbutyl)pyrimidine-2,4(1h,3h)-dione

CAS No.:

Cat. No.: VC18137693

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17N3O2 |

|---|---|

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 5-amino-1-methyl-3-(2-methylbutyl)pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C10H17N3O2/c1-4-7(2)5-13-9(14)8(11)6-12(3)10(13)15/h6-7H,4-5,11H2,1-3H3 |

| Standard InChI Key | DGDBKQUUWAAHKP-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)CN1C(=O)C(=CN(C1=O)C)N |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a pyrimidinedione backbone, a bicyclic system comprising a pyrimidine ring fused with a diketone moiety. The 1-position is substituted with a methyl group (), while the 3-position bears a 2-methylbutyl chain (). The 5-amino group () introduces hydrogen-bonding capabilities, critical for interactions with biological targets.

Table 1: Molecular Properties of 5-Amino-1-methyl-3-(2-methylbutyl)pyrimidine-2,4(1H,3H)-dione

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 211.26 g/mol |

| CAS Number | Not publicly disclosed |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 3 (2 carbonyl oxygens, 1 amine) |

The 2-methylbutyl side chain enhances lipophilicity, potentially improving membrane permeability—a desirable trait for drug candidates.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves cyclocondensation of β-ketoesters with urea derivatives under acidic or basic conditions. A representative protocol includes:

-

Cyclization: Heating a mixture of methyl acetoacetate and 2-methylbutylurea in the presence of at 80–100°C for 12 hours.

-

Amination: Introducing an amino group at the 5-position via nucleophilic substitution using aqueous ammonia.

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 90°C | 15% |

| Catalyst | 20% | |

| Solvent | Ethanol | 10% |

| Reaction Time | 14 hours | 5% |

Continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) have been proposed to enhance scalability and sustainability.

Industrial-Scale Production Challenges

Key challenges include:

-

Purification: The compound’s polarity necessitates chromatographic separation, increasing costs.

-

Byproduct Formation: Over-alkylation at the 3-position may occur, requiring stringent stoichiometric control.

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The 5-amino group is susceptible to electrophilic attack, enabling the synthesis of sulfonamides or acylated derivatives. For example, reaction with benzenesulfonyl chloride yields -sulfonyl analogs, which exhibit enhanced solubility.

Ring Functionalization

The pyrimidine ring undergoes halogenation at the 6-position using , producing intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Table 3: Common Derivatives and Their Applications

| Derivative | Modification Site | Application |

|---|---|---|

| 5-Acetamido | 5-amino | Improved bioavailability |

| 6-Bromo | 6-position | Suzuki coupling precursor |

| 3-(2-Ethylbutyl) | 3-alkyl chain | Enhanced lipophilicity |

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for designing kinase inhibitors and immunomodulators. Structural analogs from patent literature show promise in autoimmune disease therapy .

Material Science

Pyrimidinediones have been explored as ligands for metal-organic frameworks (MOFs), though this application remains underexplored for the title compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume